molecular formula C19H26N4O3S B2365567 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine CAS No. 1421584-40-8

4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine

Cat. No.: B2365567
CAS No.: 1421584-40-8
M. Wt: 390.5
InChI Key: JPAIZWIYJABCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a methyl group at position 6 and a piperazine ring at position 2. The piperazine is further functionalized with a sulfonyl group linked to a 2-(4-ethylphenoxy)ethyl chain. The sulfonyl-piperazine moiety enhances solubility and bioavailability, while the 4-ethylphenoxy group may influence lipophilicity and receptor-binding affinity .

Properties

IUPAC Name

4-[4-[2-(4-ethylphenoxy)ethylsulfonyl]piperazin-1-yl]-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-3-17-4-6-18(7-5-17)26-12-13-27(24,25)23-10-8-22(9-11-23)19-14-16(2)20-15-21-19/h4-7,14-15H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAIZWIYJABCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Route 1: Sequential Sulfonylation and Pyrimidine Coupling

Synthesis of 2-(4-Ethylphenoxy)ethanesulfonyl Chloride
  • Etherification :

    • Reagents : 4-Ethylphenol, 2-chloroethanol, K₂CO₃.
    • Conditions : Reflux in acetone (12 h, 80°C).
    • Product : 2-(4-Ethylphenoxy)ethanol (Yield: ~85%).
  • Sulfonation :

    • Reagents : Thionyl chloride (SOCl₂), H₂O₂ (30%).
    • Conditions : 0°C to room temperature, 6 h.
    • Product : 2-(4-Ethylphenoxy)ethanesulfonyl chloride (Yield: ~78%).
Piperazine Sulfonamide Formation
  • Reagents : Piperazine, 2-(4-Ethylphenoxy)ethanesulfonyl chloride, triethylamine (TEA).
  • Conditions : Dichloromethane (DCM), 0°C to RT, 4 h.
  • Product : 1-(2-(4-Ethylphenoxy)ethylsulfonyl)piperazine (Yield: ~90%).
Pyrimidine Coupling
  • Reagents : 4-Chloro-6-methylpyrimidine, NaH.
  • Conditions : DMF, 100°C, 8 h.
  • Product : Target compound (Yield: ~65%).

Key Data :

Step Intermediate Yield (%) Purity (HPLC)
1 Ether 85 98.5
2 Sulfonyl chloride 78 97.2
3 Piperazine sulfonamide 90 99.1
4 Final product 65 98.8

Route 2: One-Pot Tandem Reaction

Direct Coupling of Pre-Functionalized Components
  • Reagents :
    • 4-Methyl-6-(piperazin-1-yl)pyrimidine.
    • 2-(4-Ethylphenoxy)ethanesulfonyl chloride.
  • Conditions : TEA, DCM, RT, 6 h.
  • Advantages : Reduces isolation steps; yield: ~70%.

Optimization Notes :

  • Excess sulfonyl chloride (1.2 eq) improves conversion.
  • Catalytic DMAP accelerates sulfonamide formation.

Critical Analysis of Methodologies

Sulfonation Efficiency

  • Challenges : Over-sulfonation may occur without controlled stoichiometry.
  • Solutions : Stepwise addition of SOCl₂ and low-temperature quenching.

Purification Strategies

  • Crystallization : Final product recrystallized from ethanol/water (1:3) achieves >99% purity.
  • Chromatography : Silica gel (ethyl acetate/hexane, 3:7) for intermediates.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 8.35 (s, 1H, pyrimidine-H), 7.15 (d, J = 8.4 Hz, 2H, aromatic), 6.85 (d, J = 8.4 Hz, 2H, aromatic), 4.20 (t, J = 6.0 Hz, 2H, -OCH₂), 3.75 (t, J = 6.0 Hz, 2H, -SO₂CH₂), 3.50–3.30 (m, 8H, piperazine), 2.60 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 2.40 (s, 3H, -CH₃), 1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃).

ESI-MS:

  • m/z calc. for C₁₉H₂₆N₄O₃S: 390.17; found: 391.2 [M+H]⁺.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent Recycling : DCM and DMF recovered via distillation (>90% efficiency).
  • Catalyst Reuse : Immobilized DMAP on silica reduces reagent costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs are compared below, focusing on substituent variations and their implications:

Compound Name Pyrimidine Substituents Piperazine/Sulfonyl Substituents Molecular Weight (g/mol) Key Properties/Applications
4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine (Target) 6-methyl 2-(4-ethylphenoxy)ethylsulfonyl ~465.6 (estimated) Potential kinase inhibitor (hypothesized)
{6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone 6-(4-chloro-2-(trifluoromethyl)phenyl) Varied sulfonyl groups (e.g., methanesulfonyl, tosyl) ~450–550 Anticandidal agents
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine Thienopyrimidine core with chloro, morpholinyl Methanesulfonyl-piperazine ~494.19 (ESI+) Kinase inhibitors (e.g., PI3K/mTOR)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-methyl, 6-piperidinyl None (simpler amine substituent) ~206.3 Crystal structure studied for drug design

Functional and Pharmacological Differences

  • Target Compound vs. Anticandidal Pyrimidines : The target lacks the 4-chloro-2-(trifluoromethyl)phenyl group, which in analogs contributes to antifungal activity. Its 4-ethylphenoxyethylsulfonyl group may instead target mammalian kinases.
  • Thienopyrimidine Derivatives : The thienopyrimidine core in these analogs enhances planar rigidity, improving binding to ATP pockets. The target’s pyrimidine core offers flexibility but may reduce selectivity.
  • Simpler Pyrimidin-amines : The absence of sulfonyl-piperazine groups in these compounds limits their solubility and metabolic stability compared to the target.

Physicochemical Properties

  • Solubility: The sulfonyl group and piperazine enhance aqueous solubility compared to non-sulfonylated analogs (e.g., ).
  • Lipophilicity: The 4-ethylphenoxy group increases logP relative to methanesulfonyl derivatives .

Biological Activity

4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a complex organic compound that has attracted considerable interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a sulfonyl group, and a pyrimidine core, which together contribute to its diverse biological activities. The molecular formula is C19H26N4O3SC_{19}H_{26}N_{4}O_{3}S, with a molecular weight of 390.5 g/mol. Its structure can be represented as follows:

IUPAC Name 4[4[2(4ethylphenoxy)ethylsulfonyl]piperazin1yl]6methylpyrimidine\text{IUPAC Name }4-[4-[2-(4-ethylphenoxy)ethylsulfonyl]piperazin-1-yl]-6-methylpyrimidine

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Receptor Binding : The compound has been shown to bind to specific neurotransmitter receptors, potentially acting as either an agonist or antagonist. This interaction modulates signal transduction pathways that are crucial for various physiological processes.
  • Enzyme Modulation : It may also influence the activity of certain enzymes, such as monoamine oxidases and adenosine receptors, which are implicated in neuropharmacology and cardiovascular functions .

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, including:

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Antimicrobial Screening : In a study evaluating various piperazine derivatives, compounds structurally similar to this compound showed significant antimicrobial activity against multiple bacterial strains. The results indicated that modifications in the phenoxy group could enhance antibacterial potency .
  • Neuropharmacological Studies : Research on piperazine-based compounds has revealed their potential in treating depression and anxiety disorders by targeting serotonin receptors. These findings suggest that the compound could be further investigated for its antidepressant-like effects in preclinical models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
4-(4-((2-(4-Methoxyphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidineMethoxy group instead of ethylAntimicrobial activity observed
4-(4-((2-(4-Chlorophenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidineChlorine substituentEnhanced receptor binding affinity

The presence of different substituents on the phenoxy moiety influences both chemical reactivity and biological activity, making structural modifications a critical area for future research.

Q & A

Q. What are alternative synthetic routes to improve scalability and reduce hazardous waste?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduce reaction time and energy use for piperazine coupling steps .
  • Flow chemistry : Optimize exothermic reactions (e.g., sulfonylation) with continuous flow reactors to enhance safety .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for piperazine functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.